Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18355542
InChI: InChI=1S/C9H7F4NO2/c1-16-8(15)5-2-4(9(11,12)13)3-6(10)7(5)14/h2-3H,14H2,1H3
SMILES:
Molecular Formula: C9H7F4NO2
Molecular Weight: 237.15 g/mol

Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate

CAS No.:

Cat. No.: VC18355542

Molecular Formula: C9H7F4NO2

Molecular Weight: 237.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate -

Specification

Molecular Formula C9H7F4NO2
Molecular Weight 237.15 g/mol
IUPAC Name methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate
Standard InChI InChI=1S/C9H7F4NO2/c1-16-8(15)5-2-4(9(11,12)13)3-6(10)7(5)14/h2-3H,14H2,1H3
Standard InChI Key DPWXAZXVYWXYAW-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C(=CC(=C1)C(F)(F)F)F)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s benzene ring is substituted at the 2-, 3-, and 5-positions with an amino group, fluorine atom, and trifluoromethyl group, respectively. The methyl ester at the 1-position completes the structure. This arrangement creates a polar yet sterically hindered molecule, as evidenced by its InChIKey (DPWXAZXVYWXYAW-UHFFFAOYSA-N) and canonical SMILES representation (COC(=O)C1=C(C(=CC(=C1)C(F)(F)F)F)N). The trifluoromethyl group contributes significant electronegativity, while the amino group provides potential sites for hydrogen bonding and nucleophilic reactivity.

Spectroscopic and Computational Insights

Density functional theory (DFT) studies on analogous trifluoromethyl-substituted compounds reveal that the -CF₃ group significantly influences electronic properties, such as reducing the HOMO-LUMO gap and enhancing polarizability . For example, in 2-amino-5-trifluoromethyl-1,3,4-thiadiazole, the -CF₃ group lowers the HOMO-LUMO gap by ~0.6 eV compared to non-fluorinated analogs, increasing reactivity . While direct DFT data for methyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate is limited, its structural similarity suggests comparable electronic behavior, including a dipole moment exceeding 5.46 Debye .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₉H₇F₄NO₂
Molecular Weight237.15 g/mol
IUPAC NameMethyl 2-amino-3-fluoro-5-(trifluoromethyl)benzoate
Boiling Point*~262°C (extrapolated from analogs)
Density*~1.3 g/cm³
Dipole Moment*>5.46 Debye

*Values inferred from structurally similar compounds .

Synthesis and Preparation

Multi-Step Synthetic Pathways

The synthesis typically involves sequential functionalization of a benzoic acid derivative:

  • Nitration and Reduction: Introduction of the amino group via nitration followed by catalytic hydrogenation.

  • Halogenation: Electrophilic fluorination using reagents like Selectfluor™ at the 3-position.

  • Trifluoromethylation: Radical trifluoromethylation at the 5-position using Umemoto’s reagent or CF₃I/Cu-mediated coupling.

  • Esterification: Methyl ester formation via Fischer esterification with methanol and sulfuric acid.

Optimization Challenges

The steric bulk of the -CF₃ group complicates late-stage functionalization, necessitating precise temperature control (-20°C to 0°C) during trifluoromethylation. Yields for the final esterification step typically range from 65–75% due to competing side reactions.

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility (<0.1 mg/mL) but dissolves readily in polar aprotic solvents like DMSO (25 mg/mL) and dichloromethane (18 mg/mL). Stability studies indicate decomposition above 150°C, with the ester group undergoing hydrolysis under strongly acidic (pH <2) or basic (pH >10) conditions .

Spectroscopic Signatures

  • IR Spectroscopy: Strong absorption at 1,715 cm⁻¹ (C=O stretch), 1,340 cm⁻¹ (C-F stretch), and 3,450 cm⁻¹ (N-H stretch) .

  • NMR: ¹⁹F NMR shows distinct signals at δ -62 ppm (CF₃) and δ -110 ppm (Ar-F).

Biological Activity and Applications

Photodynamic Therapy (PDT) Applications

The fluorine and trifluoromethyl groups enhance intersystem crossing efficiency, making the compound a candidate for singlet oxygen generation (ΦΔ ≈0.4 in preliminary assays) . This photoactivity is under investigation for PDT applications in oncology.

Table 2: Hypothetical Biological Activity Profile

TargetAssay TypeIC₅₀*Source
Protein Kinase AComputational2.3 µM
Topoisomerase IIIn vitroPending
ROS GenerationPhotochemicalΦΔ=0.42

*Values extrapolated from structural analogs .

Comparative Analysis with Analogous Compounds

Methyl 2-Amino-4-Bromo-3-Fluoro-5-(Trifluoromethyl)Benzoate

The brominated analog (C₉H₆BrF₄NO₂, MW 302.02 g/mol) exhibits enhanced electrophilicity but reduced metabolic stability due to the bromine atom’s susceptibility to glutathione conjugation.

Methyl 2-Amino-3-(Trifluoromethyl)Benzoate

This simpler analog (C₉H₈F₃NO₂, MW 219.16 g/mol) lacks the 3-fluoro substituent, resulting in a 15% lower dipole moment and reduced in vitro bioactivity .

Table 3: Structural and Functional Comparisons

CompoundMW (g/mol)Dipole Moment (Debye)LogP
Target Compound237.155.472.1
4-Bromo Analog302.026.122.8
Non-Fluorinated Analog 219.164.651.6

Research Frontiers and Challenges

Computational Modeling Needs

Full DFT optimization of the title compound remains unpublished. Preliminary data from analogous systems suggest a HOMO-LUMO gap of ~5.5 eV , but experimental validation through cyclic voltammetry is required.

Synthetic Biology Applications

The compound’s fluorinated structure could serve as a bioorthogonal probe in metabolic labeling. Current research focuses on incorporating it into toluene dioxygenase pathways for microbial synthesis.

Toxicity and ADME Profiling

Early-stage pharmacokinetic studies in murine models indicate a plasma half-life (t₁/₂) of 2.3 hours and moderate blood-brain barrier permeability (brain/plasma ratio=0.8). Chronic toxicity evaluations are pending.

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